Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Description
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (CAS: 246543-68-0) is a bicyclic organic compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . Its structure features an 8-oxabicyclo[3.2.1]octane core, where an oxygen atom bridges the bicyclic system, an amino group (-NH₂) at position 3, and an ethyl ester (-COOEt) substituent. Key physicochemical properties include:
- Boiling point: 281°C
- Density: 1.144 g/cm³
- Refractive index: 1.497
- Storage: Stable under dry, cool conditions (≤28°C) in a sealed container .
This compound is primarily used in pharmaceutical and biochemical research as a synthetic intermediate. Its amino and ester functionalities make it amenable to further derivatization, such as amide coupling or hydrolysis reactions .
Properties
IUPAC Name |
ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-13-9(12)10(11)5-7-3-4-8(6-10)14-7/h7-8H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVZJIWZYJLYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC(C1)O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666483 | |
| Record name | Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246543-68-0 | |
| Record name | Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the oxabicyclo[3.2.1]octane scaffold. One common method is through asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, which are crucial for obtaining the desired stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of bicyclic compounds significantly influence their reactivity, stability, and applications. Below is a comparative analysis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Heteroatom Variations: 8-Oxa vs. 8-Aza Bridges: The oxygen atom in the target compound (8-oxa) reduces basicity compared to nitrogen-containing analogs (8-aza), which may influence solubility and interaction with biological targets . 3-Amino vs. 3-Oxo/3-Hydroxy: The amino group in the target compound offers nucleophilic reactivity for amide formation, whereas oxo or hydroxy groups in analogs enable ketone/aldehyde chemistry or hydrogen bonding .
Ester Group Impact :
- Ethyl vs. tert-Butyl Esters : Ethyl esters (e.g., target compound) are more labile under basic conditions, facilitating hydrolysis, while tert-butyl esters (e.g., ) provide steric protection, enhancing stability during synthesis .
Methyl groups on nitrogen (e.g., 8-methyl-8-aza) may alter steric hindrance and metabolic stability .
Physicochemical Properties: The target compound’s boiling point (281°C) is higher than simpler analogs (e.g., 3-oxo derivative in ), likely due to hydrogen bonding from the amino group .
Research and Application Insights
- Synthetic Utility: The amino group in this compound allows for diverse functionalization, such as coupling with carboxylic acids to form amides, a common strategy in prodrug design .
- Comparative Reactivity : Azabicyclo derivatives (e.g., ) are often prioritized in medicinal chemistry for their enhanced interaction with biological targets, while oxabicyclo systems (target compound) may serve as rigid scaffolds for stereoselective synthesis .
- However, it still requires careful handling to avoid dust formation .
Biological Activity
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate, also known by its CAS number 246543-68-0, is a bicyclic compound with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 246543-68-0 |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
Biological Activity Overview
The compound exhibits various biological activities that have been investigated in several studies, particularly focusing on its potential as a pharmacological agent.
Anticholinesterase Activity
Recent research has highlighted the anticholinesterase properties of this compound, suggesting its potential use in treating conditions like Alzheimer's disease. In a study involving molecular docking and enzyme inhibition assays, the compound demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in cholinergic signaling pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions with active sites of enzymes due to its bicyclic structure, which contributes to its biological efficacy. The presence of the amino group plays a crucial role in enhancing binding affinity to target enzymes, as evidenced by computational models and experimental data.
Case Studies
-
Synthesis and Biological Evaluation :
A study synthesized this compound and evaluated its biological activity against various enzymes. The results indicated that the compound exhibited a dose-dependent inhibition of AChE, with IC50 values comparable to established inhibitors . -
Molecular Docking Studies :
Molecular docking studies were conducted to predict the binding mode of this compound with AChE and BChE. The docking scores suggested strong interactions, supporting the experimental findings of enzyme inhibition .
Research Findings
Research findings indicate that this compound has potential therapeutic applications due to its ability to inhibit cholinesterase enzymes effectively:
| Study | Findings |
|---|---|
| Molecular Docking Study | Strong binding affinity to AChE and BChE |
| Enzyme Inhibition Assay | Significant IC50 values indicating potent inhibition |
| Structure Activity Relationship | Correlation between structural features and biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
